molecular formula C25H20ClN3O B11091378 5-(4-chlorophenyl)-6,7-diphenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one

5-(4-chlorophenyl)-6,7-diphenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one

Cat. No.: B11091378
M. Wt: 413.9 g/mol
InChI Key: NUKBFNTXXDFNTC-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-6,7-diphenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one is a complex organic compound with a unique structure that includes a diazepine ring fused with a pyrrolo ring

Preparation Methods

The synthesis of 5-(4-chlorophenyl)-6,7-diphenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one typically involves multiple steps. One common method starts with the preparation of key intermediates such as pyrrol-2-carbonitrile, which is synthesized from 2-bromopyrrole and zinc cyanide in the presence of tetrakis(triphenylphosphine)palladium . The final compound is obtained through a series of reactions, including cyclization and functional group transformations.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, leading to different reduced forms.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others, often using reagents like halogens or alkylating agents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine.

Scientific Research Applications

5-(4-chlorophenyl)-6,7-diphenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other diazepine derivatives and pyrrolo-fused ring systems. These compounds share structural similarities but may differ in their chemical properties and biological activities. For example, compounds like N-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-1H-pyrrole-2-carboxamide have been studied for their pharmacological properties . The uniqueness of 5-(4-chlorophenyl)-6,7-diphenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one lies in its specific substitution pattern and the resulting biological activities.

Properties

Molecular Formula

C25H20ClN3O

Molecular Weight

413.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-6,7-diphenyl-1,2,3,6-tetrahydropyrrolo[3,4-e][1,4]diazepin-8-one

InChI

InChI=1S/C25H20ClN3O/c26-19-13-11-17(12-14-19)22-21-23(28-16-15-27-22)25(30)29(20-9-5-2-6-10-20)24(21)18-7-3-1-4-8-18/h1-14,24,28H,15-16H2

InChI Key

NUKBFNTXXDFNTC-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(C2=C(N1)C(=O)N(C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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